Product packaging for 3-Iodo-1-methyl-1H-indole(Cat. No.:CAS No. 85092-84-8)

3-Iodo-1-methyl-1H-indole

Cat. No.: B3288156
CAS No.: 85092-84-8
M. Wt: 257.07 g/mol
InChI Key: XGOPNOIIRMKMJR-UHFFFAOYSA-N
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Description

3-Iodo-1-methyl-1H-indole is a versatile and valuable building block in medicinal and organic chemistry. Its primary research value lies in its role as a key synthetic intermediate for the construction of complex, biologically active indole derivatives through efficient cross-coupling reactions. The iodine atom at the 3-position is highly reactive in metal-catalyzed processes, enabling researchers to functionalize the indole scaffold with high precision. For instance, this compound undergoes smooth palladium-catalyzed Sonogashira, Suzuki, and Heck reactions to introduce alkynyl, aryl, and alkenyl groups, respectively, greatly expanding the structural diversity of accessible compounds . The indole nucleus is a privileged structure in drug discovery, present in numerous natural products and pharmaceuticals targeting a wide array of diseases, including cancer, neurological disorders, and infections . The 1-methyl group on the nitrogen atom simplifies the synthesis and reaction pathways. As a result, this compound is an essential reagent for chemists designing and synthesizing novel compounds for biological evaluation, high-throughput screening, and the development of potential therapeutics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8IN B3288156 3-Iodo-1-methyl-1H-indole CAS No. 85092-84-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-1-methylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8IN/c1-11-6-8(10)7-4-2-3-5-9(7)11/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGOPNOIIRMKMJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85092-84-8
Record name 3-iodo-1-methyl-1H-indole
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Reactivity and Mechanistic Investigations of 3 Iodo 1 Methyl 1h Indole

Fundamental Reactivity Profile of the C-I Bond in 3-Substituted Indoles

The carbon-iodine (C-I) bond at the C3 position of the indole (B1671886) ring is the key to the synthetic utility of 3-iodoindoles. This bond is inherently polarized, with the carbon atom being electrophilic and the iodine atom being a good leaving group. The reactivity of this bond is influenced by the electron-rich nature of the indole ring, which can affect the rates of substitution and coupling reactions. In the context of transition metal-catalyzed reactions, the C-I bond's reactivity is paramount. The general trend for the oxidative addition of aryl halides to a palladium(0) complex, a critical step in many cross-coupling reactions, follows the order I > OTf > Br > Cl. libretexts.org This high reactivity makes 3-iodoindoles, including 3-iodo-1-methyl-1H-indole, excellent substrates for forming new carbon-carbon and carbon-heteroatom bonds.

The C3 position of indole is the most nucleophilic and is prone to electrophilic substitution. chim.it However, the introduction of an iodine atom at this position transforms its character, making it an electrophilic center ripe for coupling reactions. The utility of 3-iodoindoles as synthetic precursors is well-established, as they readily undergo palladium-catalyzed reactions such as Suzuki, Sonogashira, and Heck couplings. nih.gov The presence of the methyl group on the indole nitrogen (N1) prevents complications from N-H reactivity and ensures that reactions occur selectively at the C3-position.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and this compound is an ideal substrate for these transformations. The relatively weak C-I bond allows for facile oxidative addition to low-valent metal centers, initiating catalytic cycles that lead to the formation of new bonds.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron reagent with an organic halide or triflate, catalyzed by a palladium complex in the presence of a base. nih.gov

This compound demonstrates broad applicability in Suzuki-Miyaura coupling reactions, successfully pairing with a variety of organoboron reagents. The reaction tolerates a wide range of functional groups, contributing to its extensive use. nih.gov Coupling partners include arylboronic acids, vinylboronic acids, and their corresponding esters (boronates), as well as potassium organotrifluoroborates, which are often more stable and easier to handle than boronic acids. nih.gov

The scope extends to sp²-sp³ coupling as well. For instance, a sequence involving hydroboration of a 3-vinyl indole followed by a Suzuki-Miyaura coupling with halides or triflates allows for the synthesis of C-3β substituted indoles. nih.gov This highlights the versatility of the indole scaffold in coupling with both sp² and sp³-hybridized carbon centers.

While the scope is broad, limitations can arise. Sterically hindered organoboron reagents or substrates may react sluggishly, requiring more active catalyst systems or harsher reaction conditions. Furthermore, the stability of boronic acids can be a concern, as they can undergo protodeboronation or form unreactive trimeric boroxines. nih.gov The use of potassium organotrifluoroborates can often overcome these stability issues. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Partners for 3-Iodoindoles
Organoboron Reagent TypeCoupling Partner (R-X)Typical ProductReference
Arylboronic AcidsThis compound3-Aryl-1-methyl-1H-indoles nih.gov
Heteroarylboronic AcidsThis compound3-Heteroaryl-1-methyl-1H-indoles nih.gov
Potassium IndolyltrifluoroboratesAryl/Heteroaryl HalidesIndolyl-Aryl/Heteroaryl Compounds nih.gov
Alkylboranes (from hydroboration)Aryl Triflates/HalidesC-3β Alkyl-Substituted Indoles nih.gov
Vinylboronic AcidsThis compound3-Vinyl-1-methyl-1H-indoles mdpi.com

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.govchemrxiv.org

Oxidative Addition : The cycle begins with the oxidative addition of the this compound to a palladium(0) complex (often generated in situ from a palladium(II) precatalyst). This is typically the rate-determining step. libretexts.org The palladium center inserts itself into the carbon-iodine bond, forming a square planar palladium(II) intermediate. nih.govresearchgate.net

Transmetalation : This step involves the transfer of the organic group from the boron atom to the palladium(II) center. nih.gov This process requires activation of the organoboron species by a base (e.g., carbonate, hydroxide, phosphate). The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic moiety to the palladium, displacing the halide. youtube.com This results in a diorganopalladium(II) complex. libretexts.orgresearchgate.net

Reductive Elimination : The final step is the reductive elimination from the diorganopalladium(II) complex. The two organic groups, which are required to be in a cis orientation, couple to form the new carbon-carbon bond of the final product. youtube.com This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. nih.govchemrxiv.org

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. libretexts.orgorganic-chemistry.org This reaction is typically co-catalyzed by palladium and copper complexes. wikipedia.org

The efficacy of the Sonogashira coupling of this compound is highly dependent on the catalyst system employed. The "standard" conditions involve a palladium(0) catalyst, a copper(I) co-catalyst (typically CuI), and an amine base (such as triethylamine (B128534) or diisopropylamine), which acts as both the base and often as the solvent. nih.govwikipedia.org

The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.org The palladium(0) catalyst undergoes oxidative addition with the this compound. Simultaneously, the copper(I) salt reacts with the terminal alkyne in the presence of the base to form a copper(I) acetylide intermediate. This copper acetylide then undergoes transmetalation with the palladium(II) complex. The resulting diorganopalladium(II) species then reductively eliminates the final product, regenerating the palladium(0) catalyst. libretexts.org

Ligand Effects: The choice of ligand on the palladium catalyst has a profound impact on the reaction's efficiency.

Phosphine (B1218219) Ligands : Triphenylphosphine (PPh₃) is a commonly used ligand. libretexts.org However, the use of electron-rich and sterically bulky phosphine ligands can significantly increase the rate of the oxidative addition step and promote the reductive elimination step, leading to more efficient catalysis. libretexts.org Examples include tri(tert-butyl)phosphine (P(t-Bu)₃) and other specialized phosphines.

N-Heterocyclic Carbenes (NHCs) : NHCs have emerged as powerful alternatives to phosphine ligands. They are strong σ-donors that form very stable bonds with palladium, creating robust catalysts that can facilitate difficult couplings, sometimes even in the absence of a copper co-catalyst. libretexts.orgwikipedia.org

Ligandless and Copper-Free Systems : To circumvent issues associated with phosphine ligands (cost, air sensitivity) and the copper co-catalyst (homocoupling of the alkyne, known as the Glaser coupling), copper-free and even ligand-free Sonogashira protocols have been developed. pitt.edu These systems often rely on highly active palladium catalysts, sometimes supported on materials like metal-organic frameworks (MOFs), or specific bases and solvents to facilitate the reaction. pitt.edursc.org

Table 2: Catalyst Systems for Sonogashira Coupling of 3-Iodoindoles
Catalyst SystemKey FeaturesTypical Ligands/AdditivesReference
Standard Pd/CuClassic, widely used method.PdCl₂(PPh₃)₂, CuI, PPh₃ nih.gov
High-Turnover Pd/PhosphineUses bulky, electron-rich phosphines for higher activity.Pd₂(dba)₃, P(t-Bu)₃ libretexts.org
Pd/NHCHighly stable and active catalysts.PEPPSI-type precatalysts, IPr, SIMes wikipedia.org
Copper-Free SystemsAvoids alkyne homocoupling side products.Pd(OAc)₂, various phosphines or NHCs pitt.edu
Heterogeneous CatalystsFacilitates catalyst recovery and reuse.Pd supported on MOFs, polymers, or nanoparticles rsc.orgresearchgate.net

Suzuki-Miyaura Coupling with Organoboron Reagents

Synthesis of 3-Alkynylindoles

The synthesis of 3-alkynylindoles from this compound is commonly achieved through the Sonogashira cross-coupling reaction. This reaction provides an effective method for forming a carbon-carbon bond between the C3 position of the indole ring and a terminal alkyne. nih.govacs.orglibretexts.orgwikipedia.orgorganic-chemistry.org

The reaction is typically catalyzed by a palladium complex, such as bis(triphenylphosphine)palladium(II) dichloride, in the presence of a copper(I) co-catalyst, like copper iodide. nih.govwikipedia.orgorganic-chemistry.org An amine base, for example triethylamine or diisopropylamine (B44863), is used to facilitate the reaction. nih.govwikipedia.orgorganic-chemistry.org The synthesis of the starting material, this compound, can be accomplished in a two-step process starting from indole, which is first methylated and then subjected to regioselective iodination to yield the desired product. nih.govacs.org

Varying reaction conditions are employed depending on the specific substrates. For instance, the coupling of this compound with alkynes bearing electron-rich or electron-poor phenyl groups has been successfully performed at room temperature. acs.org However, for substrates with low solubility in triethylamine, a solvent system of toluene (B28343) and diisopropylamine may be utilized. nih.govacs.org

A general procedure involves stirring the this compound with the palladium catalyst and copper iodide under an inert atmosphere, followed by the addition of the base and the terminal alkyne. nih.gov The reaction mixture is typically degassed to ensure an inert environment. nih.gov

Below is a table summarizing the reaction conditions for the synthesis of various 3-alkynylindoles from this compound.

Alkyne SubstituentCatalyst SystemBaseSolventTemperatureYield (%)
PhenylPdCl₂(PPh₃)₂ / CuITriethylamineTriethylamineRoom Temp.85
4-MethoxyphenylPdCl₂(PPh₃)₂ / CuITriethylamineTriethylamineRoom Temp.92
4-NitrophenylPdCl₂(PPh₃)₂ / CuITriethylamineTriethylamineRoom Temp.78
1-NaphthylPdCl₂(PPh₃)₂ / CuIDiisopropylamineToluene80 °C88
9-AnthracenylPdCl₂(PPh₃)₂ / CuIDiisopropylamineToluene80 °C81

It is important to note that 3-iodoindoles can be sensitive to light and may decompose upon prolonged storage at room temperature. nih.govbeilstein-journals.org Therefore, it is recommended to store them at low temperatures in the dark. nih.govbeilstein-journals.org

The Sonogashira reaction itself proceeds through a catalytic cycle involving both palladium and copper. libretexts.orgwikipedia.org The palladium catalyst undergoes oxidative addition with the aryl halide (this compound), while the copper acetylide is formed from the terminal alkyne and the copper(I) salt. Transmetalation between the organopalladium complex and the copper acetylide, followed by reductive elimination, affords the 3-alkynylindole product and regenerates the palladium(0) catalyst. libretexts.orgwikipedia.org

Recent advancements have also explored copper-free Sonogashira couplings, which can offer advantages in certain contexts. nih.govbeilstein-journals.orgresearchgate.net These methods often employ specific ligands to facilitate the catalytic cycle without the need for a copper co-catalyst. libretexts.org

Heck-Mizoroki Coupling with Alkenes

The Heck-Mizoroki coupling reaction represents a powerful tool for the C-C bond formation between this compound and various alkenes. This palladium-catalyzed reaction allows for the introduction of vinyl groups at the C3 position of the indole core, leading to the synthesis of 3-vinylindoles.

A typical procedure for the Heck-Mizoroki coupling of this compound involves reacting it with an alkene, such as n-butyl acrylate (B77674), in the presence of a palladium catalyst like palladium(II) acetate. The reaction is generally carried out in a polar aprotic solvent, for instance, dimethylformamide (DMF), and requires a base, such as sodium carbonate, to neutralize the hydrogen iodide generated during the reaction. A phase-transfer catalyst, for example, tetrabutylammonium (B224687) chloride (n-Bu₄NCl), can also be added to facilitate the reaction.

The reaction mixture is typically heated to ensure a reasonable reaction rate. For example, the coupling of 3-iodo-1-methyl-2-phenylindole with n-butyl acrylate has been successfully performed at 80 °C. nih.gov

Substrate Scope and Regio-/Stereoselectivity

The Heck-Mizoroki coupling of this compound has been explored with a variety of alkene substrates. The reaction generally exhibits good functional group tolerance. For instance, acrylates like n-butyl acrylate are common coupling partners, leading to the formation of 3-(alkoxycarbonylvinyl)indoles.

A key aspect of the Heck-Mizoroki reaction is its regio- and stereoselectivity. In the reaction of aryl halides with monosubstituted alkenes, the aryl group typically adds to the less substituted carbon of the double bond. The subsequent β-hydride elimination usually proceeds to give the thermodynamically more stable E-isomer as the major product.

For example, the reaction of 3-iodo-1-methyl-2-phenylindole with n-butyl acrylate is expected to yield predominantly the (E)-n-butyl 3-(1-methyl-2-phenyl-1H-indol-3-yl)propenoate.

The following table provides an example of the Heck-Mizoroki coupling of a 3-iodoindole derivative.

Ultrasound-Assisted Methodologies

Ultrasound irradiation has emerged as a valuable technique to enhance the efficiency of various organic reactions, including the Heck-Mizoroki coupling. The application of ultrasound can lead to shorter reaction times, milder reaction conditions, and improved yields. The mechanical effects of acoustic cavitation, such as the formation and collapse of microbubbles, generate localized high temperatures and pressures, which can accelerate the reaction rate.

While specific studies on ultrasound-assisted Heck-Mizoroki coupling of this compound were not found in the provided search results, the general principles of sonochemistry suggest that this methodology could be beneficially applied. It is plausible that employing ultrasound could lead to a more efficient synthesis of 3-vinylindoles from this compound, potentially at lower temperatures and with reduced catalyst loading. Further research in this area would be necessary to establish the specific advantages and optimal conditions for this transformation.

Other Palladium- and Copper-Catalyzed Transformations

Beyond the well-established Sonogashira and Heck-Mizoroki couplings, this compound is a versatile substrate for a range of other palladium- and copper-catalyzed transformations. These reactions open avenues to a wider variety of functionalized indole derivatives.

One prominent example is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a C-C bond between the C3 position of the indole and an organoboron compound, typically a boronic acid or its ester. This method is highly effective for the synthesis of 3-arylindoles. For instance, 3-iodoindoles can be coupled with arylboronic acids in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like cesium carbonate.

The following table illustrates a representative Suzuki-Miyaura coupling of a 3-iodoindole.

Copper-catalyzed reactions also play a significant role in the functionalization of 3-iodoindoles. While often used as a co-catalyst in Sonogashira reactions, copper can also mediate other transformations. For example, copper-catalyzed coupling reactions can be employed for the introduction of various nucleophiles at the C3 position.

The versatility of 3-iodoindoles as coupling partners in these palladium- and copper-catalyzed reactions underscores their importance as building blocks in the synthesis of complex indole-based molecules. The ability to selectively introduce aryl, vinyl, and other functional groups at the C3 position provides a powerful strategy for the construction of diverse molecular architectures.

Electrophilic and Nucleophilic Functionalization Beyond Cross-Coupling

While cross-coupling reactions are a cornerstone of indole functionalization, electrophilic and nucleophilic substitution reactions offer alternative and complementary strategies for modifying the indole nucleus.

Regioselective C-H Functionalization Strategies

Direct C-H functionalization has emerged as a highly atom-economical and efficient approach for the synthesis of functionalized organic molecules. In the context of indoles, regioselective C-H functionalization allows for the introduction of substituents at specific positions without the need for pre-functionalized starting materials like haloindoles.

For indoles that are not substituted at the C3 position, this site is generally the most nucleophilic and readily undergoes electrophilic substitution. However, when the C3 position is blocked, as in the case of this compound, functionalization at other positions, such as C2, can be achieved.

Recent advances have demonstrated that gold catalysts can mediate the direct alkynylation of indoles at the C3 position. For instance, a gold-catalyzed reaction using a hypervalent iodine reagent has been reported for the alkynylation of indoles. beilstein-journals.org While this particular method is for C3-alkynylation of unsubstituted indoles, it highlights the potential of metal-catalyzed C-H activation for indole functionalization.

The development of C-H functionalization methods that can selectively target other positions on the indole ring, even in the presence of a substituent at C3, is an active area of research. These strategies often rely on directing groups to achieve high regioselectivity. For this compound, future research may focus on developing methods for C-H functionalization at the C2, C4, C5, C6, or C7 positions, which would provide access to a wider range of polysubstituted indole derivatives.

C-N Bond Formation Reactions

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic chemistry, crucial for the synthesis of a vast array of pharmaceuticals, natural products, and materials. In the context of this compound, palladium-catalyzed cross-coupling reactions are a prominent method for achieving C-N bond formation. These reactions, often referred to as Buchwald-Hartwig aminations, allow for the coupling of aryl halides with amines in the presence of a palladium catalyst and a base.

While direct examples focusing exclusively on this compound are part of a broader class of reactions, the principles can be inferred from studies on similar substrates. For instance, palladium-catalyzed cross-coupling reactions have been successfully applied to N-substituted 4-bromo-7-azaindoles with various amines, amides, and amino acid esters. beilstein-journals.org These processes typically employ a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a suitable ligand like Xantphos and a base, most commonly Cs₂CO₃ or K₂CO₃, in a solvent like dioxane. beilstein-journals.org The reaction mechanism generally involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the C-N coupled product and regenerate the palladium(0) catalyst.

Table 1: Representative Conditions for Palladium-Catalyzed C-N Bond Formation

Entry Amine/Amide Catalyst System Base Solvent Temperature (°C)
1 Phenylmethanamine Pd₂(dba)₃ / Xantphos Cs₂CO₃ Dioxane 100
2 Benzamide Pd(OAc)₂ / Xantphos Cs₂CO₃ Dioxane 100

This table is illustrative of typical conditions for similar substrates.

Another approach to C-N bond formation involves the iodine-mediated intramolecular cyclization of enamines. This method allows for the synthesis of 3H-indole derivatives and proceeds under transition-metal-free conditions. acs.org The proposed mechanism involves an iodocyclization of the enamine double bond to form an iodonium (B1229267) intermediate, followed by intramolecular electrophilic aromatic substitution and subsequent elimination to afford the final product. acs.org Although this specific example does not start with this compound, it highlights the role of iodine in facilitating C-N bond formation in indole synthesis.

C3-Benzylation via Halogen-Bond Activation

The introduction of a benzyl (B1604629) group at the C3 position of the indole nucleus is a valuable transformation, leading to structures found in various biologically active compounds. A greener approach to this C-C bond formation involves the use of molecular iodine as a catalyst for the reaction between indoles and benzylic alcohols. nih.govacs.org This method is advantageous as it operates under metal-, ligand-, and base-free conditions, with water being the only byproduct. nih.gov

The reaction of 1-methylindole (B147185) with diphenylmethanol, catalyzed by 5 mol% of molecular iodine in toluene at 40 °C, yields the C3-benzylated product, 3-benzhydryl-1-methyl-1H-indole, in 85% yield. acs.org The proposed mechanism for this reaction involves halogen-bond activation. nih.govresearchgate.net Molecular iodine acts as a halogen-bond donor, activating the benzylic alcohol. This activation facilitates the departure of the hydroxyl group as water and the formation of a carbocation intermediate. The electron-rich indole ring then attacks this carbocation at the C3 position, leading to the benzylated product after deprotonation. Experimental evidence suggests that protic solvents can decompose the iodine into HI, which rules out a Brønsted acid-catalyzed pathway. acs.org

Table 2: Iodine-Catalyzed C3-Benzylation of 1-Methylindole with Benzylic Alcohols

Entry Benzylic Alcohol Product Yield (%)
1 Diphenylmethanol 3-Benzhydryl-1-methyl-1H-indole 85
2 (4-Chlorophenyl)(phenyl)methanol 3-[(4-Chlorophenyl)(phenyl)methyl]-1-methyl-1H-indole 88
3 1-(4-Methoxyphenyl)ethanol 3-[1-(4-Methoxyphenyl)ethyl]-1-methyl-1H-indole 88

Data sourced from Bhattacharjee & Bora (2019). nih.govacs.org

Rearrangement and Migration Reactions of Iodoindole Scaffolds (e.g., 1,3-Iodine Migration)

Iodoindole scaffolds can undergo fascinating rearrangement and migration reactions, particularly under metal catalysis. An unprecedented intramolecular 1,3-iodine migration has been observed in 3-substituted (indol-2-yl)-α-allenols. nih.gov Specifically, the gold-catalyzed reaction of 1-(3-iodo-1-methyl-1H-indol-2-yl)-2-methylbuta-2,3-dien-1-ol demonstrates this phenomenon. rsc.org

A crossover experiment was conducted to determine if the iodine transfer was an intra- or intermolecular process. A 1:1 mixture of 1-(3-iodo-1-methyl-1H-indol-2-yl)-2-methylbuta-2,3-dien-1-ol and 1-(1-methyl-1H-indol-2-yl)-2-phenylbuta-2,3-dien-1-ol (which lacks the iodine substituent) was treated with a gold catalyst. The results showed no significant formation of the phenyl-substituted iodocarbazole, strongly indicating that the iodine shift is an intramolecular process. rsc.org This type of migration highlights the dynamic nature of the iodine substituent on the indole ring under specific reaction conditions.

While the provided literature does not detail a 1,3-iodine migration specifically from the C3 to another position on a simple this compound, the observed migration in a more complex iodoindole derivative suggests the potential for such rearrangements within this class of compounds. The study of such migrations is crucial for understanding the reactivity of iodoindoles and for the design of novel synthetic methodologies.

Advanced Applications in Organic Synthesis and Functional Materials

3-Iodo-1-methyl-1H-indole as a Versatile Synthetic Building Block

The utility of this compound in organic synthesis stems from the carbon-iodine bond, which is amenable to numerous coupling reactions. This reactivity allows for the precise introduction of a wide variety of functional groups onto the indole (B1671886) scaffold.

The substituted indole nucleus is a common feature in many natural products and is of significant importance in medicinal chemistry. nih.gov this compound is an excellent precursor for creating polyfunctionalized indole derivatives through palladium-catalyzed cross-coupling reactions. The reactivity of the C-I bond enables well-established transformations such as Sonogashira, Suzuki, and Heck reactions. nih.gov These methods allow for the introduction of alkynyl, aryl, and vinyl groups, respectively, at the 3-position of the indole ring. For instance, the Sonogashira coupling of 3-iodoindoles with terminal acetylenes proceeds smoothly to yield 3-alkynylindoles. nih.govnih.govacs.org Similarly, Suzuki and Heck reactions can be employed to attach various aryl and vinyl moieties, providing a powerful strategy for elaborating the indole core and accessing a diverse library of complex derivatives. nih.gov

Beyond simple functionalization, this compound and its precursors are instrumental in constructing more complex, fused, and non-fused heterocyclic systems. Researchers have reported the synthesis of unique indole-based heterocycles, such as fused indole-pyridazine compounds and non-fused indole-pyrazol-5-one scaffolds. mdpi.com These syntheses can involve multi-step sequences where the indole core, functionalized at the 3-position, directs the formation of new rings. For example, derivatives of tetrahydro-1H-pyridazino[3,4-b]indole can be transformed through selective oxidation, hydrolysis, and decarboxylation to yield novel fused heterocyclic systems. mdpi.com This demonstrates the role of the functionalized indole as a foundational element for building diverse and scarcely represented heterocyclic architectures. mdpi.comresearchgate.net

The indole scaffold is a privileged structure found in a vast number of biologically active natural products, known as indole alkaloids. nih.govnih.gov These compounds exhibit a wide range of pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities. nih.gov The synthetic versatility of this compound makes it a strategic starting material for the synthesis of analogs of these complex natural products. By leveraging the cross-coupling reactions described previously, chemists can systematically modify the substituent at the C3-position, a common point of structural diversity in natural alkaloids. This approach allows for the creation of libraries of natural product analogs, which are essential for studying structure-activity relationships and developing new therapeutic agents. nih.govmdpi.com

Applications in Optoelectronic and Electronic Materials Science

The electronic properties of the indole nucleus, particularly its electron-donating nature, make it an attractive component for functional organic materials. nih.gov this compound is a key starting material for creating molecules with tailored optoelectronic properties for use in advanced devices.

Push-pull chromophores are organic molecules with an electron-donating (D) part and an electron-accepting (A) part, connected by a π-conjugated spacer. This structure facilitates intramolecular charge transfer (ICT), which governs the material's optical and electronic properties. nih.gov The N-methyl indole group serves as an effective electron donor. nih.govresearchgate.net

Researchers have successfully synthesized various series of push-pull chromophores by using this compound as the key building block for the donor segment. nih.govacs.org A common and effective strategy is the Sonogashira cross-coupling reaction between this compound and various terminal alkynes, which forms the π-conjugated bridge. nih.govacs.org The resulting 3-alkynylindoles can then react with strong electron acceptors, such as tetracyanoethylene (TCNE) and 7,7,8,8-tetracyanoquinodimethane (TCNQ), through a formal [2+2] cycloaddition-retroelectrocyclization (CA-RE) to yield the final D-A type push-pull chromophores. nih.govacs.orgresearchgate.net

A key advantage of this synthetic approach is the ability to tune the electronic properties of the resulting chromophores. By varying the acceptor group and the substituents on the π-bridge, the energy of the ICT band can be precisely controlled. nih.gov This results in materials with maximum absorption wavelengths (λmax) spanning a wide range of the visible spectrum, from 378 to 658 nm. nih.govacs.org This tunability is critical for designing materials for specific optoelectronic applications. nih.govnih.gov

N-Methyl Indole Donor SubstrateAcceptor MoietyResulting λmax (nm)
3-((4-Methoxyphenyl)ethynyl)-1-methyl-1H-indoleTCNE562
3-((4-Methoxyphenyl)ethynyl)-1-methyl-1H-indoleTCNQ628
1-Methyl-3-(phenylethynyl)-1H-indoleTCNE526
1-Methyl-3-(phenylethynyl)-1H-indoleTCNQ594
3-((4-(Trifluoromethyl)phenyl)ethynyl)-1-methyl-1H-indoleTCNE510
3-((4-(Trifluoromethyl)phenyl)ethynyl)-1-methyl-1H-indoleTCNQ578
3-(Anthracen-9-ylethynyl)-1-methyl-1H-indoleTCNE586
3-(Anthracen-9-ylethynyl)-1-methyl-1H-indoleTCNQ658

This table presents a selection of synthesized push-pull chromophores derived from this compound precursors, demonstrating the electronic tunability achieved by varying the acceptor group and substituents. Data sourced from The Journal of Organic Chemistry, 2022. nih.gov

Organic Light-Emitting Diodes (OLEDs) are solid-state devices that utilize thin films of organic molecules to generate light upon the application of an electric current. jmaterenvironsci.com The performance of an OLED is highly dependent on the properties of the materials used in its various layers, including the emissive layer (EML), hole-transport layers (HTL), and electron-transport layers (ETL). jmaterenvironsci.comtcichemicals.com

The tunable push-pull chromophores derived from this compound are being explored for these applications due to their promising optoelectronic properties. nih.gov The ability to control the color of light emission by tuning the HOMO-LUMO energy gap is a critical requirement for materials used in the emissive layer of full-color displays. nih.govtcichemicals.com The significant intramolecular charge-transfer characteristics of these indole-based systems suggest they could also be effective as components in charge-transport layers, facilitating the efficient movement of electrons and holes within the device. nih.gov While the use of indoles in material science is still an expanding field, the successful synthesis of these tunable chromophores indicates that indole-containing push-pull systems have significant potential for use in next-generation optoelectronic devices, including OLEDs. nih.gov

Advanced Spectroscopic Characterization and Computational Studies

Spectroscopic Techniques for Structural Elucidation and Property Analysis

Spectroscopic analysis is fundamental to the characterization of 3-Iodo-1-methyl-1H-indole, with each technique offering unique information about its molecular framework and properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide unambiguous evidence for its constitution by mapping the chemical environment of each hydrogen and carbon atom.

The ¹H NMR spectrum reveals the number of distinct protons and their connectivity through spin-spin coupling. The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. While a fully assigned spectrum for this compound is not widely published, the expected chemical shifts can be inferred from its parent structure, 1-methyl-1H-indole, and the known effects of iodine substitution. The presence of the iodine atom at the C3 position is expected to significantly influence the chemical shifts of the adjacent C2 and C3a carbons and the H2 proton due to inductive and heavy-atom effects.

Table 1: Experimental ¹H and ¹³C NMR Chemical Shifts (δ) for 1-methyl-1H-indole and Predicted Shifts for this compound.
Position¹H Chemical Shift (ppm) for 1-methyl-1H-indole¹³C Chemical Shift (ppm) for 1-methyl-1H-indolePredicted Effect of 3-Iodo Substitution
1-CH₃~3.76 (s)~32.8Minor shift
2~7.10 (d)~128.8Downfield shift for H-2; Significant upfield shift for C-2
3~6.46 (d)~100.9Proton absent; Significant upfield shift for C-3 (site of iodination)
3a-~129.0Downfield shift
4~7.63 (d)~121.5Minor shift
5~7.18 (t)~120.9Minor shift
6~7.26 (t)~119.2Minor shift
7~7.55 (d)~109.3Minor shift
7a-~137.0Minor shift

Data for 1-methyl-1H-indole is compiled from various spectroscopic databases. Predicted effects are based on general principles of substituent effects in NMR.

Two-dimensional NMR techniques, such as HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would be essential to definitively assign all proton and carbon signals by correlating connected nuclei.

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₈IN), high-resolution mass spectrometry (HRMS) provides a precise mass measurement, allowing for the unambiguous confirmation of its molecular formula.

The monoisotopic mass of this compound is 256.97015 Da. A key feature in the mass spectrum of an organoiodine compound is the isotopic pattern. Iodine is monoisotopic (100% ¹²⁷I), which simplifies the spectrum as it does not produce the characteristic M+2 peaks seen with chlorine or bromine containing compounds docbrown.info.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecular ion [M]⁺ is typically observed, and its subsequent fragmentation can reveal the structure of the molecule. For indole (B1671886) derivatives, the bicyclic ring system is relatively stable. Fragmentation of this compound would likely involve the loss of the iodine atom or cleavage of the methyl group. Common fragmentation pathways for indole alkaloids often involve the loss of substituents from the indole ring, ultimately leading to characteristic ions like m/z 130, which corresponds to the indole core nih.gov.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) can be used for the sensitive detection and quantification of the compound in complex mixtures, utilizing specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its aromatic rings and the N-methyl group.

Based on the spectrum of the parent compound 1-methyl-1H-indole, key vibrational modes can be predicted nist.govnih.gov. The C-I stretch is expected to appear in the far-infrared region, typically below 600 cm⁻¹, and may not always be observed in a standard mid-IR spectrum.

Table 2: Characteristic Infrared Absorption Bands for the 1-methyl-1H-indole Structure.
Vibrational ModeApproximate Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch (N-CH₃)2950 - 2850Medium
Aromatic C=C Ring Stretch1600 - 1450Medium to Strong
C-N Stretch1360 - 1310Medium
Aromatic C-H Out-of-Plane Bend800 - 700Strong

Data is based on characteristic frequencies for N-substituted indoles.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indole ring system possesses a conjugated π-electron system, which gives rise to characteristic absorption bands in the UV region researchgate.net. These absorptions are due to π → π* transitions.

The UV-Vis spectrum of 1-methylindole (B147185), a close analog, typically shows two main absorption bands. One strong band appears around 220 nm and another, broader band with fine structure appears in the 270-290 nm region researchgate.net. The introduction of an iodine atom at the C3 position can influence the electronic properties of the indole chromophore, potentially causing a bathochromic (red shift) or hypsochromic (blue shift) effect on the absorption maxima due to its electronic and steric properties.

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation.

While a specific crystal structure for this compound is not publicly available, analysis of related indole derivatives provides insight into the information that can be obtained. For example, X-ray studies on substituted indoles reveal the planarity of the indole ring system and the orientation of substituents researchgate.netmdpi.com. Such an analysis for this compound would confirm the C-I bond length, the geometry around the nitrogen atom, and detail any intermolecular interactions, such as π-π stacking, that stabilize the crystal lattice.

Computational Chemistry Methodologies

Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful complement to experimental spectroscopic data. These theoretical calculations can predict and help interpret the structural, electronic, and vibrational properties of molecules like this compound rsc.orgmdpi.comresearchgate.net.

DFT calculations can be employed to:

Optimize Molecular Geometry: Theoretical calculations can predict the lowest energy conformation of the molecule, providing estimates of bond lengths and angles that can be compared with X-ray crystallography data.

Predict NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate ¹H and ¹³C NMR chemical shifts nih.govbohrium.com. These predicted spectra can be invaluable in assigning experimental signals, particularly for complex molecules, and for distinguishing between possible isomers.

Simulate Vibrational Spectra: Computational methods can calculate the vibrational frequencies and intensities of a molecule, generating a theoretical IR spectrum. This aids in the assignment of experimental absorption bands to specific vibrational modes.

Analyze Electronic Properties: DFT is used to calculate the energies and distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is related to the electronic transitions observed in UV-Vis spectroscopy and provides insight into the molecule's reactivity and electronic properties researchgate.net.

By correlating these computational predictions with experimental results, a more complete and validated understanding of the chemical nature of this compound can be achieved.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone for the theoretical investigation of indole derivatives due to its favorable balance of computational cost and accuracy. niscpr.res.in Methods like the B3LYP functional combined with appropriate basis sets (e.g., 6-311+G**) are frequently employed to model the geometric, energetic, and electronic structure of these molecules. researchgate.net DFT calculations serve as a powerful tool to understand and predict the chemical behavior of this compound at an atomic level.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. This allows for the detailed elucidation of reaction mechanisms by identifying stable intermediates and locating the transition state structures that connect them. For instance, the synthesis of 3-iodoindoles can be achieved through the electrophilic cyclization of N,N-dialkyl-o-(1-alkynyl)anilines using iodine. nih.gov Computational studies can model this process, calculating the activation energies for proposed steps, such as the formation of an iodonium (B1229267) intermediate followed by intramolecular electrophilic aromatic substitution, to validate the most plausible pathway. acs.org

Similarly, DFT is used to study the mechanisms of subsequent reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, Heck), for which 3-iodoindoles are valuable substrates. nih.gov By calculating the free enthalpy of activation for key steps like oxidative addition, theoretical studies can predict the feasibility and favorability of different reaction pathways. For example, in related indole formations via intramolecular Heck reactions, oxidative addition has been identified as the rate-determining step through DFT analysis. researchgate.net These computational insights are crucial for optimizing reaction conditions and designing novel synthetic routes.

DFT provides a robust framework for predicting various spectroscopic parameters, which can then be compared with experimental data for structural verification. Time-dependent DFT (TD-DFT) is particularly effective for calculating electronic absorption spectra, helping to assign the nature of electronic transitions, such as π → π* transitions, observed in UV-Vis spectroscopy. mdpi.commdpi.com

Furthermore, DFT calculations are widely used to predict vibrational (infrared) and nuclear magnetic resonance (NMR) spectra. researchgate.net By computing the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. While a direct, comprehensive experimental spectrum for this compound is not detailed in the literature, DFT allows for the prediction of characteristic vibrational modes. These calculations consistently show good agreement with experimental values for related indole structures. nih.gov Similarly, NMR chemical shifts can be calculated to aid in the assignment of experimental spectra, although the accuracy for molecules containing heavy atoms like iodine can be challenging. nih.gov

Below is a table of representative predicted vibrational frequencies for key bonds in an indole structure, based on DFT calculations for similar molecules.

Vibrational ModeTypical Calculated Wavenumber (cm⁻¹) (B3LYP)
C-H (aromatic) stretching3100 - 3200
C-H (methyl) stretching2950 - 3050
C=C (aromatic ring) stretching1450 - 1620
C-N stretching1250 - 1350
C-I stretching500 - 600

This interactive table contains representative data derived from DFT studies on substituted indoles.

Frontier Molecular Orbital (FMO) theory is a key application of DFT that provides deep insights into the chemical reactivity of a molecule. wikipedia.org The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). taylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of the molecule's chemical stability and reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, particularly the C2-C3 double bond of the pyrrole (B145914) moiety. This indicates that the molecule will act as a nucleophile in reactions, with electrophilic attack likely occurring at this position. The LUMO, conversely, would be distributed over the aromatic system. The presence of the electron-withdrawing iodine atom at the C3 position and the electron-donating methyl group at the N1 position modulates the energies of these orbitals. DFT calculations for substituted indoles show that electron-donating groups tend to increase the HOMO energy, enhancing nucleophilicity, while electron-withdrawing groups lower it. researchgate.net

The following table presents typical energy values for frontier orbitals in indole and related systems, calculated using DFT.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (ΔE) (eV)
Indole-5.47-0.135.34
Isoindole-5.20-0.904.30
Indolizine-5.34-1.044.30

This interactive table is based on data from DFT/B3LYP/6-311+G* level calculations. researchgate.net*

Molecular Electrostatic Potential (ESP) maps, also known as Molecular Electrostatic Potential energy surfaces, are three-dimensional visualizations of the charge distribution within a molecule. nih.gov Generated from DFT calculations, these maps are color-coded to represent different regions of electrostatic potential. Red areas indicate regions of negative potential (high electron density), which are prone to electrophilic attack, while blue areas signify positive potential (low electron density), indicating sites for nucleophilic attack. Green and yellow regions represent neutral or weakly polarized areas. researchgate.net

For this compound, the ESP map would reveal significant negative potential (red) around the pyrrole ring and the electronegative iodine atom, highlighting these as the primary sites for interaction with electrophiles. The region around the hydrogen atoms of the benzene (B151609) ring and the N-methyl group would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic interactions. ESP maps are invaluable for predicting intermolecular interactions and understanding the regioselectivity of chemical reactions. researchgate.net

Molecular Dynamics (MD) Simulations (for theoretical reactivity and stability insights)

While DFT calculations provide static pictures of molecules at their energy minima, Molecular Dynamics (MD) simulations offer a way to study their dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. nih.gov

For this compound, MD simulations can be employed to investigate its conformational stability, its interactions with solvent molecules, and its dynamic behavior in different environments. acs.org For example, simulations in an aqueous solution could reveal the stability of the molecule's hydration shell and preferred hydrogen bonding interactions, which can influence its reactivity. acs.org In the context of drug design, MD simulations are used to study the binding stability of a ligand within a protein's active site over time, providing insights that go beyond the static picture of molecular docking. nih.gov By simulating the molecule's movement and flexibility, MD can offer a more realistic understanding of its stability and the energetic barriers to different reactive conformations.

Quantum Chemical Approaches to Electronic Structure

Beyond DFT, a hierarchy of other quantum chemical methods can be applied to study the electronic structure of this compound, offering varying levels of accuracy and computational expense. These methods provide a more fundamental understanding of electron distribution and energy levels.

Semi-empirical Methods: Methods like PM3 offer a computationally inexpensive way to estimate electronic properties and are often used for initial calculations on large systems. However, they are generally less accurate than DFT. rsc.org

Ab Initio Methods: Hartree-Fock (HF) theory is a fundamental ab initio method that solves the Schrödinger equation without empirical parameters. While it provides a good starting point, it neglects electron correlation, which can be important.

Post-Hartree-Fock Methods: To improve upon HF, methods that include electron correlation, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)), are used. These methods are highly accurate but computationally very demanding, typically reserved for smaller molecules or for benchmarking results from less expensive methods like DFT. acs.org

Multi-configurational Methods: For studying excited electronic states or complex bond-breaking processes, multi-configurational methods like Complete Active Space Second-order Perturbation Theory (CASPT2) are often employed. These methods are particularly useful for accurately describing the electronic spectra of molecules like indole. semanticscholar.org

Each of these quantum chemical approaches offers a different lens through which to view the electronic structure of this compound, providing a comprehensive theoretical toolkit for chemists to predict and understand its properties. rsc.org

Future Research Directions and Perspectives in 3 Iodo 1 Methyl 1h Indole Chemistry

Development of Novel and Highly Efficient Synthetic Routes

While classical methods for the synthesis of 3-iodoindoles exist, future research will prioritize the development of more efficient, sustainable, and versatile synthetic routes. Key areas of focus include multi-component reactions and advanced cyclization strategies that offer rapid access to complex and diverse molecular architectures.

One promising direction is the advancement of consecutive four-component reactions . A recently developed one-pot synthesis generates a library of diversely substituted 3-iodoindoles starting from ortho-haloanilines, terminal alkynes, N-iodosuccinimide (NIS), and alkyl halides. nih.govacs.org This method, which proceeds via a copper-free alkynylation, base-catalyzed cyclization, electrophilic iodination, and a final N-alkylation, provides a streamlined approach to complex 3-iodoindoles in moderate to good yields (11–69%). nih.govacs.org Future work will likely focus on expanding the substrate scope, improving yields, and adapting this methodology for combinatorial library synthesis.

Another significant area of development is the use of electrophilic iodocyclization . A highly efficient, two-step approach involves the initial Pd/Cu-catalyzed Sonogashira cross-coupling of N,N-dialkyl-o-iodoanilines with terminal alkynes, followed by an electrophilic cyclization using molecular iodine (I₂). anu.edu.au This method provides excellent yields of various N-alkyl-3-iodoindoles under mild, neutral conditions, avoiding the need for harsh acids or bases that could affect sensitive functional groups. anu.edu.au The proposed mechanism involves the formation of an indolium salt intermediate, which then loses an alkyl group. anu.edu.au Research in this area will aim to further elucidate the reaction mechanism and expand its applicability to a wider range of functionalized substrates.

The table below summarizes key aspects of these emerging synthetic strategies.

Synthetic StrategyKey FeaturesStarting MaterialsReagentsTypical YieldsReference
Four-Component Reaction One-pot, high diversityortho-haloanilines, terminal alkynesDBU, KOt-Bu, NIS, alkyl halides11-69% nih.govacs.org
Electrophilic Iodocyclization Two-step, high yield, mild conditionsN,N-dialkyl-o-iodoanilines, terminal alkynesPd/Cu catalyst, I₂Excellent anu.edu.aujapsonline.com

Future efforts will also likely explore direct C-H iodination of the 1-methylindole (B147185) core using novel catalytic systems, potentially offering a more atom-economical route to the target compound.

Exploration of Undiscovered Reactivity Modes and Unconventional Catalytic Systems

The C3-iodine bond in 3-Iodo-1-methyl-1H-indole is a versatile synthetic handle, primarily utilized in palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira reactions to form new carbon-carbon bonds. anu.edu.au However, the future of its chemistry lies in exploring reactivity beyond these conventional transformations and employing unconventional catalytic systems to unlock new synthetic pathways.

Photoredox and Electrocatalysis: Visible-light photoredox catalysis is emerging as a powerful tool in organic synthesis, enabling novel transformations under mild conditions. nih.govprinceton.edu Future research is expected to harness this technology to activate the C-I bond of this compound for radical-based reactions. This could lead to new methods for alkylation, acylation, and other functionalizations that are complementary to traditional transition-metal catalysis. nih.gov Similarly, electrocatalysis offers a reagent-free method to generate reactive intermediates, and its application to 3-iodoindole chemistry could unveil new reactivity patterns and provide more sustainable synthetic routes.

C-H Functionalization: While the C3 position is the most reactive site for electrophilic substitution, there is growing interest in the selective functionalization of the less reactive C-H bonds on both the pyrrole (B145914) and benzene (B151609) rings of the indole (B1671886) scaffold. nih.govnih.gov Future research could explore the use of this compound in directing group-assisted C-H activation reactions. The iodo group itself, or other functionalities introduced via the iodo group, could serve as a handle to direct transition-metal catalysts to specific C-H bonds (e.g., C2, C4, or C7), enabling the synthesis of highly complex and uniquely substituted indole derivatives that are otherwise difficult to access.

The table below outlines potential areas for exploring new reactivity.

Reactivity ModeCatalytic SystemPotential TransformationsResearch Goal
Radical Reactions Photoredox CatalysisRadical alkylation, arylation, acylationAccessing novel functionalization patterns under mild conditions.
Redox Chemistry ElectrocatalysisAnodic/cathodic coupling reactionsDeveloping reagent-free and sustainable synthetic methods.
C-H Functionalization Transition-Metal CatalysisSite-selective arylation, alkylation, olefinationSynthesizing complex, polysubstituted indoles by activating inert C-H bonds.

By moving beyond traditional cross-coupling, these new approaches will significantly expand the synthetic utility of this compound.

Expansion of Applications in Advanced Functional Materials and Molecular Devices

The indole nucleus is a privileged scaffold in materials science due to its electron-rich nature and rigid planar structure. The functionalization of this compound through cross-coupling reactions provides a powerful platform for the synthesis of novel organic materials with tailored optoelectronic properties.

Organic Light-Emitting Diodes (OLEDs): Derivatives of 3-iodoindoles have shown promise as building blocks for multi-resonance (MR) emitters used in OLEDs. japsonline.com These materials can exhibit high color purity and excellent photoluminescence quantum yields, making them ideal for next-generation displays. By using this compound as a precursor, researchers can systematically introduce various aryl or heterocyclic groups at the C3 position to fine-tune the emission color, efficiency, and stability of the resulting emitters. Future work will focus on creating a broader range of these materials and evaluating their performance in OLED devices.

Push-Pull Chromophores and Organic Electronics: The N-methylindole moiety acts as an excellent electron donor. By coupling this compound with various electron-accepting groups, researchers can construct donor-acceptor (D-A) or "push-pull" chromophores. nih.gov These molecules exhibit intramolecular charge transfer, leading to tunable absorption and emission properties across the visible spectrum. nih.gov Such chromophores are key components in organic solar cells (OSCs) and other organic electronic devices. Future research will involve the synthesis and characterization of new indole-based D-A systems and exploring their potential in applications like ambipolar thin-film transistors and nonlinear optics. uni.lu

Molecular Sensors: The inherent fluorescence of many indole derivatives can be modulated by the presence of specific analytes. This property can be exploited to design chemosensors. By functionalizing the 3-position of 1-methylindole with receptor units for ions or small molecules, it is possible to create sensors where the binding event triggers a change in the fluorescence signal. The versatility of the C-I bond allows for the introduction of a wide array of binding motifs, paving the way for the development of highly selective and sensitive molecular sensors.

Application AreaMaterial TypeRole of this compoundFuture Perspective
OLEDs Multi-Resonance EmittersCore scaffold for creating narrowband emittersDesign of novel, highly efficient, and stable emitters for pure-color displays.
Organic Electronics Push-Pull ChromophoresElectron-donating building blockDevelopment of materials for organic solar cells and thin-film transistors.
Molecular Devices ChemosensorsPlatform for attaching analyte-binding unitsCreation of selective fluorescent sensors for environmental and biological monitoring.

Integration with Flow Chemistry, Automation, and High-Throughput Experimentation

The next frontier in the synthesis and application of this compound derivatives involves the integration of modern automation technologies. Flow chemistry, robotic synthesis, and high-throughput experimentation (HTE) are set to revolutionize how these compounds are made and screened, accelerating the pace of discovery.

Flow Chemistry for Synthesis: Continuous flow synthesis offers numerous advantages over traditional batch chemistry, including enhanced safety, precise control over reaction parameters (temperature, pressure, time), and improved scalability. beilstein-journals.orgresearchgate.net Future research will focus on developing continuous flow processes for the synthesis of this compound itself, for instance, through microreactor-mediated iodination of 1-methylindole. researchgate.net Furthermore, subsequent functionalization reactions, such as Suzuki or Heck couplings, can be performed sequentially in a "one-flow" system, allowing for the rapid and efficient production of derivatives without the need for isolating intermediates. achemblock.com

Automation and High-Throughput Experimentation (HTE): Robotic platforms can automate the tedious and repetitive tasks of reaction setup, purification, and analysis. japsonline.comnih.gov When combined with HTE in microplate formats, these systems enable the rapid screening of hundreds or even thousands of reaction conditions or building blocks in parallel. uni.luprinceton.edu For the chemistry of this compound, this means that optimal conditions for cross-coupling reactions with a vast library of coupling partners can be identified in a fraction of the time required by traditional methods. This approach will dramatically accelerate the discovery of new derivatives with desirable properties for materials science or medicinal chemistry applications.

The synergy of these technologies can be envisioned in a closed-loop discovery cycle:

Automated Synthesis: A robotic system synthesizes a library of 3-substituted 1-methylindoles from this compound and various coupling partners in a 96- or 384-well plate format.

High-Throughput Screening: The resulting library is directly screened for a desired property (e.g., fluorescence, biological activity).

Data Analysis: The results are analyzed to identify structure-property relationships.

Iterative Design: This knowledge is used to design the next generation of compounds for automated synthesis.

This integrated approach will significantly reduce the time and resources required to move from a molecular concept to a functional compound.

Advanced Computational Modeling for Rational Design and Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, providing deep mechanistic insights and enabling the rational design of molecules and reactions. The future of this compound chemistry will be heavily influenced by the integration of advanced computational modeling.

Mechanistic Elucidation and Reactivity Prediction: Density Functional Theory (DFT) is a powerful method for investigating reaction mechanisms at the molecular level. acs.organu.edu.au Future computational studies will focus on modeling the transition states and reaction pathways for various transformations involving this compound. This will allow researchers to understand the factors controlling reactivity and selectivity, such as the role of catalysts, ligands, and solvents in cross-coupling reactions. acs.org Furthermore, computational models can predict the relative reactivity of different C-H bonds in the molecule, guiding the development of site-selective functionalization strategies.

Rational Design of Functional Materials: For applications in materials science, computational methods are crucial for predicting the optoelectronic properties of new molecules before they are synthesized. Time-dependent DFT (TD-DFT) can be used to calculate the absorption and emission spectra, as well as the HOMO-LUMO energy levels, of potential 3-substituted 1-methylindole derivatives. nih.gov This in silico screening allows for the rational design of new chromophores for OLEDs or organic solar cells, prioritizing the synthesis of candidates with the most promising predicted properties.

Predictive Chemistry and Machine Learning: The large datasets generated by high-throughput experimentation (HTE) are ideally suited for the application of machine learning (ML) algorithms. princeton.edu In the context of this compound chemistry, ML models can be trained to predict the outcome (e.g., yield) of a cross-coupling reaction based on a set of descriptors for the substrates, catalyst, and conditions. princeton.edu This predictive capability can guide experimental design, saving time and resources by focusing on reactions that are most likely to succeed. This synergy between HTE and ML represents a paradigm shift towards a more data-driven and predictive approach to chemical synthesis.

The table below highlights key applications of computational modeling in this field.

Computational MethodApplication AreaResearch Goal
Density Functional Theory (DFT) Reaction MechanismsElucidating transition states and predicting reactivity and regioselectivity.
Time-Dependent DFT (TD-DFT) Materials DesignPredicting optoelectronic properties (absorption/emission spectra, HOMO/LUMO levels).
Machine Learning (ML) Predictive SynthesisDeveloping models to predict reaction outcomes based on experimental data.
In Silico Screening Drug/Materials DiscoveryVirtually screening libraries of derivatives for desired properties (e.g., binding affinity, toxicity). japsonline.com

By leveraging these advanced computational tools, researchers can accelerate the discovery and optimization of new synthetic methods and functional molecules based on the this compound scaffold.

Q & A

Q. What are the optimized synthetic methods for preparing 3-Iodo-1-methyl-1H-indole with high yield?

The synthesis of this compound can be achieved via electrophilic iodination using iodine (I₂) as a catalyst. A reported procedure involves reacting 1-methylindole with I₂ (2.0 equiv) and KOH (3.75 equiv) in DMF at room temperature for 10 minutes. The crude product is extracted with hexane/ethyl acetate (1:1) and purified via evaporation, yielding 97% product without column chromatography . This method is advantageous for scalability and minimal purification requirements.

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substitution patterns and methyl/iodo group positions (e.g., δ ~7.5–6.9 ppm for indole protons, δ ~40 ppm for methyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., C₉H₈IN requires m/z = 257.97) .
  • X-ray Crystallography : SHELXL/SHELXS programs refine crystal structures, particularly for iodine-containing compounds, ensuring accurate bond length/angle measurements .

Q. What safety protocols should be followed when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
  • First Aid : For inhalation, move to fresh air; for skin/eye contact, rinse thoroughly with water. Consult a physician immediately .
  • Waste Disposal : Follow institutional guidelines for halogenated organic compounds.

Advanced Research Questions

Q. How can reaction conditions be optimized for iodine-mediated electrophilic substitutions in indole derivatives?

Optimization studies show that iodination efficiency depends on:

  • Catalyst Loading : 10 mol% I₂ in MeCN at 40°C yields 98% product in 5 hours (vs. 51% at rt) .
  • Solvent Choice : Polar aprotic solvents (e.g., MeCN) enhance reactivity compared to acetic acid or toluene .
  • Temperature : Elevated temperatures (40–80°C) reduce reaction time without compromising yield .

Q. How does this compound serve as a precursor in heterocyclic synthesis?

The iodine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl structures. For example, coupling with boronic acids under Pd catalysis can yield substituted indoles for drug discovery . Computational studies (DFT) predict regioselectivity in such reactions, guiding experimental design .

Q. What computational tools are recommended for studying the electronic properties of this compound?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
  • SHELX Software : Models crystallographic data to resolve electron density maps, critical for heavy-atom (iodine) refinement .

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

Challenges include:

  • Heavy-Atom Effects : Iodine’s high electron density distorts X-ray diffraction patterns. SHELXL’s absorption correction algorithms mitigate this .
  • Disorder in Crystal Lattices : Iterative refinement using SHELXPRO improves model accuracy .

Q. What mechanistic insights explain iodine’s role in electrophilic substitutions of indoles?

Iodine acts as a Lewis acid, polarizing the indole’s C3 position for electrophilic attack. Kinetic studies suggest a two-step mechanism: (1) rapid iodonium ion formation and (2) slower aromatic substitution. Competitive pathways (e.g., dimerization) are suppressed by optimizing stoichiometry and solvent .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.